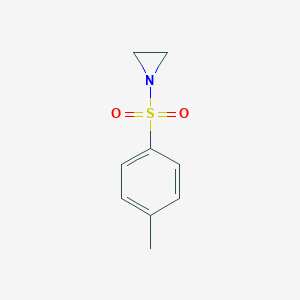

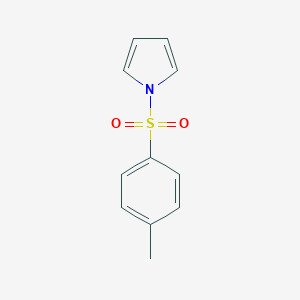

1-Tosilpirrol

Descripción general

Descripción

1-Tosylpyrrole, also known as N-Tosylpyrrole or 1-(p-Tolylsulfonyl)pyrrole, is a derivative of pyrrole. It is a compound useful in organic synthesis .

Synthesis Analysis

A novel one-pot synthesis of new tosyl-pyrrole derivatives has been proposed. In this method, pyrrole derivatives were synthesized at room temperature in a single step . This provides a useful method for the synthesis of similar compounds .

Molecular Structure Analysis

1-Tosylpyrrole is a pyrrole derivative. Its Fourier-Transform-Infrared, Fourier-Transform-Raman and NMR spectra have been studied .

Aplicaciones Científicas De Investigación

Intermediarios Farmacéuticos

El 1-Tosilpirrol se utiliza ampliamente como intermedio farmacéutico. Sus compuestos derivados se han explorado para diversas actividades biológicas, incluidas las propiedades antibacterianas . La capacidad del compuesto para someterse a más transformaciones químicas lo hace valioso en la síntesis de moléculas más complejas que podrían servir como posibles candidatos a fármacos.

Síntesis Orgánica

En el campo de la química orgánica, el this compound sirve como un bloque de construcción versátil. Es particularmente útil en la síntesis de compuestos de pirrol sulfonil N-sustituidos, que son importantes para crear una variedad de moléculas estructuralmente diversas . Su reactividad con diferentes nucleófilos permite el desarrollo de nuevas entidades químicas.

Ciencia de Materiales

Las propiedades del this compound son significativas en la ciencia de materiales, donde contribuye al desarrollo de nuevos materiales con características específicas. Su estructura molecular puede influir en las propiedades físicas de los materiales, como la densidad y el índice de refracción, que son cruciales en el diseño de nuevos materiales para aplicaciones industriales .

Síntesis Química

Este compuesto juega un papel en la síntesis química al actuar como un nucleófilo o electrófilo en varias reacciones. Está involucrado en la preparación de compuestos de sulfonamida N-sustituidos, que se sintetizan bajo la acción de catalizadores y reactivos de silicio . Estas reacciones son fundamentales para producir una amplia gama de productos químicos.

Investigación en Bioquímica

El this compound puede tener aplicaciones en la investigación bioquímica, particularmente en el estudio de reacciones catalizadas por enzimas y vías bioquímicas. Si bien las aplicaciones específicas en bioquímica no se citan directamente, el papel del compuesto en los farmacéuticos sugiere posibles superposiciones con los procesos bioquímicos .

Usos Industriales

Los usos industriales del this compound incluyen su papel como intermedio en la síntesis de varios productos químicos industriales. Su participación en la producción de tintes, pigmentos y otros agentes químicos destaca su importancia en la industria química .

Safety and Hazards

Propiedades

IUPAC Name |

1-(4-methylphenyl)sulfonylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S/c1-10-4-6-11(7-5-10)15(13,14)12-8-2-3-9-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXWIEWFMRVJGNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80348694 | |

| Record name | 1-Tosylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17639-64-4 | |

| Record name | 1-Tosylpyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17639-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Tosylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(p-Toluenesulfonyl)pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

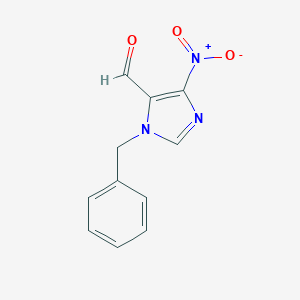

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

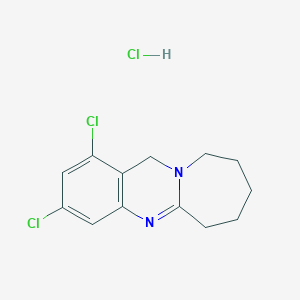

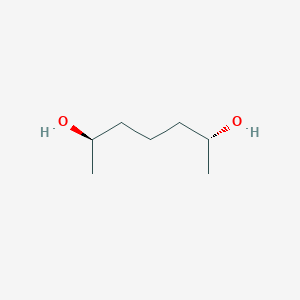

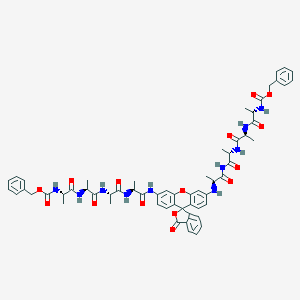

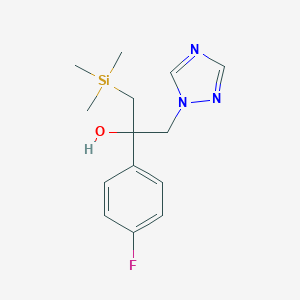

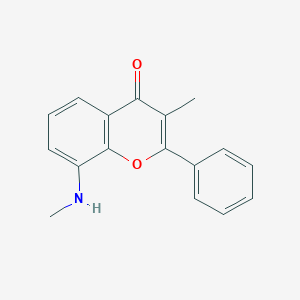

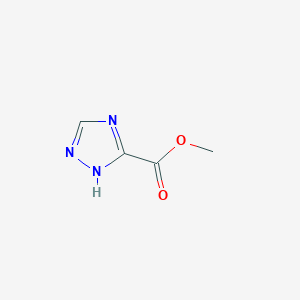

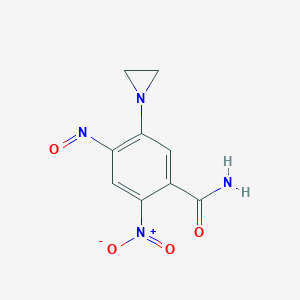

Feasible Synthetic Routes

Q1: What makes 1-Tosylpyrrole a useful building block in organic synthesis?

A: 1-Tosylpyrrole exhibits versatility in undergoing various chemical transformations, making it a valuable precursor for synthesizing complex molecules. Notably, its reactivity towards Friedel-Crafts acylation allows for the introduction of acyl groups at the 2- and 3- positions of the pyrrole ring []. This modification paves the way for further transformations, such as the synthesis of 3-vinylpyrroles [] and 3-butadienyl-1-tosylpyrroles [].

Q2: Can you provide examples of how specific derivatives of 1-Tosylpyrrole are synthesized?

A2: Certainly! Research highlights the synthesis of various 1-Tosylpyrrole derivatives:

- 3-Butadienyl-1-tosylpyrroles: These compounds are synthesized from 3-acyl derivatives of 1-Tosylpyrrole via a pathway involving secondary and tertiary 3-hydroxyalkyl-1-tosylpyrroles. The key step involves the dehydration of these alcohol intermediates under carefully controlled conditions to achieve high chemo- and diastereocontrol [].

- 3-Vinylpyrroles: A synthetic route utilizes readily available 3-acetyl-1-tosylpyrroles as starting materials. This process, employing cost-effective reagents, yields pure 3-vinylpyrroles after a straightforward purification step [].

- 2-(1-Tosylpyrrolyl)propanals: These derivatives are efficiently prepared via rhodium-catalyzed hydroformylation of 2-vinyl- and 3-vinyl-1-tosylpyrroles. The resulting aldehydes can be further transformed into various useful derivatives [, ].

Q3: Are there any studies on the catalytic applications of 1-Tosylpyrrole derivatives?

A: While the provided research doesn't directly focus on the catalytic properties of 1-Tosylpyrrole or its derivatives, they highlight its use in synthesizing compounds relevant to catalysis. For instance, the palladium-catalyzed Suzuki cross-coupling reactions utilize 3-iodo-2-formyl-1-tosylpyrroles for efficient coupling with diverse arylboronic acids []. This reaction is crucial in synthesizing complex molecules, including natural products like (-)-rhazinilam and its analogues.

Q4: What spectroscopic data is available for characterizing 1-Tosylpyrrole derivatives?

A: Research on 3-Benzoyl-1-tosylpyrrole [] provides insights into its structural characterization using X-ray crystallography. The study reveals that the compound crystallizes in the monoclinic space group P2 1 /c. Further analysis reveals the nitrogen atom of the pyrrole ring adopts a near-planar configuration, while the pyrrole and benzoyl rings are non-coplanar, forming a dihedral angle of 51.63°.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.